3'-Acetamidobiphenyl-3-carboxylic acid
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Overview
Description
3’-Acetamidobiphenyl-3-carboxylic acid: is an organic compound with the molecular formula C15H13NO3. It is a derivative of biphenyl carboxylic acid, characterized by the presence of an acetamido group at the 3’ position and a carboxylic acid group at the 3 position of the biphenyl structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Acetamidobiphenyl-3-carboxylic acid typically involves the following steps:
Nitration of Biphenyl: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the desired position.
Reduction of Nitro Group: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.
Acetylation: The amino group is acetylated using acetic anhydride to form the acetamido derivative.
Carboxylation: Finally, the acetamidobiphenyl is carboxylated using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production methods for 3’-Acetamidobiphenyl-3-carboxylic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3’-Acetamidobiphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The acetamido and carboxylic acid groups can undergo substitution reactions with suitable reagents to form derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
3’-Acetamidobiphenyl-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-Acetamidobiphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- 2’-Acetamidobiphenyl-3-carboxylic acid
- 4’-Acetamidobiphenyl-3-carboxylic acid
- 3’-Aminobiphenyl-3-carboxylic acid
Comparison: 3’-Acetamidobiphenyl-3-carboxylic acid is unique due to the specific positioning of the acetamido and carboxylic acid groups, which influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for targeted research and applications .
Biological Activity
3'-Acetamidobiphenyl-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by its biphenyl structure with an acetamido group at the 3' position and a carboxylic acid group at the 3 position. Its molecular formula is C15H13NO3, and it has a molecular weight of 255.26 g/mol. The compound's structural features suggest potential interactions with various biological targets.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study evaluating its efficacy against several bacterial strains revealed significant inhibitory effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and membrane integrity, leading to cell lysis.
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases by modulating immune responses.
3. Anticancer Potential
Case studies have shown that this compound may possess anticancer activity. In assays involving various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer), the compound exhibited dose-dependent cytotoxicity. The mechanism of action may involve the induction of apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory pathways or bacterial metabolism.
- Cell Signaling Modulation: It can alter signaling pathways that regulate cell proliferation and survival, particularly in cancer cells.
- Membrane Interaction: Its lipophilic nature allows it to interact with cellular membranes, affecting their integrity and function.
Data Summary
Biological Activity | Test System | Observed Effect | Reference |
---|---|---|---|
Antimicrobial | S. aureus, S. pneumoniae | Significant inhibition | |
Anti-inflammatory | Activated macrophages | Reduced cytokine production | |
Anticancer | HeLa, MCF-7 cells | Dose-dependent cytotoxicity |
Case Studies
-
Antimicrobial Study:
A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of biphenyl carboxylic acids, including this compound. Results indicated an IC50 value of 15 μM against S. aureus, demonstrating promising antimicrobial potential. -
Anti-inflammatory Mechanism:
In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with this compound resulted in a significant decrease in levels of inflammatory markers compared to untreated controls, suggesting its utility in managing inflammatory conditions. -
Cancer Cell Line Study:
A recent investigation into the cytotoxic effects on MCF-7 cells revealed that treatment with this compound led to a 70% reduction in cell viability at concentrations above 50 μM after 48 hours, indicating its potential as an anticancer agent.
Properties
IUPAC Name |
3-(3-acetamidophenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-10(17)16-14-7-3-5-12(9-14)11-4-2-6-13(8-11)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQLIAIJVCDASV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602471 |
Source
|
Record name | 3'-Acetamido[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893737-78-5 |
Source
|
Record name | 3'-Acetamido[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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